molecular formula C21H18Cl2N4O B3401997 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine CAS No. 1049204-05-8

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

Cat. No. B3401997
CAS RN: 1049204-05-8
M. Wt: 413.3 g/mol
InChI Key: KSCMRQZQUFKKKN-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine” is a complex organic molecule that contains a pyridazine ring, a piperazine ring, and two chlorobenzoyl groups . Pyridazine is a six-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms opposite each other. The chlorobenzoyl group consists of a benzene ring attached to a carbonyl (C=O) group and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, as well as the chlorobenzoyl groups . The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds, contributing to the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperazine rings, as well as the chlorine atoms in the chlorobenzoyl groups . These groups could potentially undergo various chemical reactions, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the rings could result in the formation of hydrogen bonds, which could affect the compound’s solubility, boiling point, and melting point .

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Result of Action

Given its target, it can be inferred that the compound may influence neuronal activity and neurotransmission, potentially affecting behaviors and physiological functions associated with the dopaminergic system .

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(23)8-4-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCMRQZQUFKKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
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